molecular formula C18H13Cl2NO4 B14211584 [1-(3,4-dichlorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid CAS No. 807614-93-3

[1-(3,4-dichlorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid

Cat. No.: B14211584
CAS No.: 807614-93-3
M. Wt: 378.2 g/mol
InChI Key: NQPHDPSGGJDABT-UHFFFAOYSA-N
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Description

[1-(3,4-dichlorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid: is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Chemical Reactions Analysis

[1-(3,4-dichlorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Properties

CAS No.

807614-93-3

Molecular Formula

C18H13Cl2NO4

Molecular Weight

378.2 g/mol

IUPAC Name

2-[1-(3,4-dichlorobenzoyl)-5-hydroxy-2-methylindol-3-yl]acetic acid

InChI

InChI=1S/C18H13Cl2NO4/c1-9-12(8-17(23)24)13-7-11(22)3-5-16(13)21(9)18(25)10-2-4-14(19)15(20)6-10/h2-7,22H,8H2,1H3,(H,23,24)

InChI Key

NQPHDPSGGJDABT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC(=C(C=C3)Cl)Cl)C=CC(=C2)O)CC(=O)O

Origin of Product

United States

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